2-(Cyclobutylmethoxy)-5-iodobenzoic acid
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Overview
Description
2-(Cyclobutylmethoxy)-5-iodobenzoic acid is an organic compound that features a cyclobutylmethoxy group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid typically involves multiple stepsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclobutylmethanol and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
2-(Cyclobutylmethoxy)-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving iodine-containing molecules and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid involves its interaction with molecular targets through its iodine atom and cyclobutylmethoxy group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylmethoxy)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position.
2-(Cyclopropylmethoxy)-5-iodobenzoic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclobutylmethoxy)-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-(Cyclobutylmethoxy)-5-iodobenzoic acid is unique due to the specific positioning of the iodine atom and the cyclobutylmethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous .
Properties
Molecular Formula |
C12H13IO3 |
---|---|
Molecular Weight |
332.13 g/mol |
IUPAC Name |
2-(cyclobutylmethoxy)-5-iodobenzoic acid |
InChI |
InChI=1S/C12H13IO3/c13-9-4-5-11(10(6-9)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
InChI Key |
UDNYOAJWUFYEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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